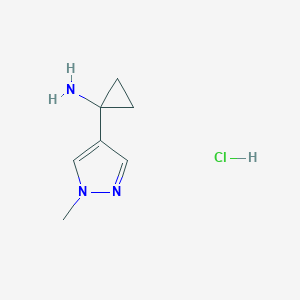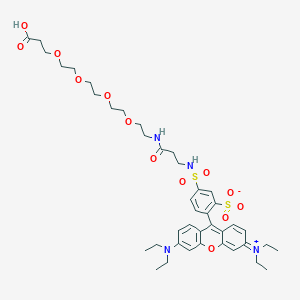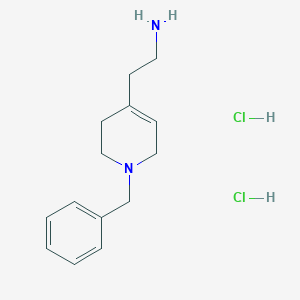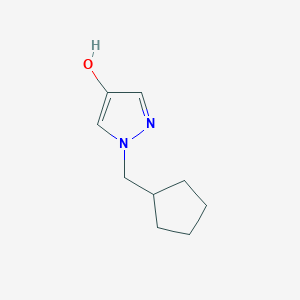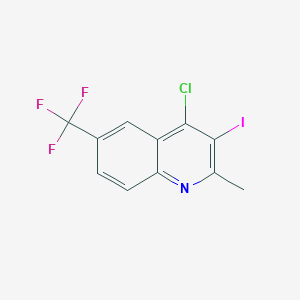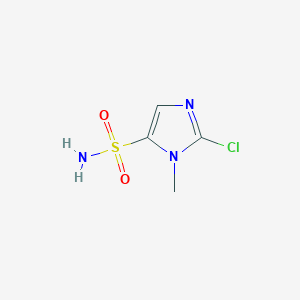
2-Chloro-1-methyl-1H-imidazole-5-sulfonamide
Übersicht
Beschreibung
2-Chloro-1-methyl-1H-imidazole-5-sulfonamide is a chemical compound with the molecular weight of 195.63 . It is stored at room temperature and has a purity of 95%. The compound is in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C4H6ClN3O2S/c1-8-3(11(6,9)10)2-7-4(8)5/h2H,1H3Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The synthesis of sulfonamide metabolites and isotopically labeled compounds has been detailed, demonstrating their use in drug metabolism and pharmacokinetics studies. Specifically, the synthesis of potent lymphocyte function-associated antigen-1 antagonists through a long linear route has been reported, highlighting the compound's relevance in medicinal chemistry research (Latli et al., 2011).
Antimicrobial and Anticandidal Activities
- Imidazole sulfonamides have been synthesized and screened for their antimicrobial activities. Notably, certain derivatives exhibited moderate anticandidal activities, although no significant antibacterial activities were observed against tested Gram-positive and Gram-negative bacteria (Ovonramwen et al., 2021).
Anticancer Activities
- A new class of amido sulfonamido methane linked bis heterocycles, including bis-oxazoles, thiazoles, and imidazoles, has been prepared and screened for antimicrobial and anticancer activities. Chloro substituted amido sulfonamido bisimidazole showed excellent antimicrobial activity and potency against lung, colon, and prostate cancer cell lines (Premakumari et al., 2014).
Synthesis of Bioactive Derivatives
- Research on the synthesis of bioactive sulfonamide and amide derivatives incorporating imidazo[1,2-b]pyridazine moiety has been conducted. These compounds were characterized and tested for antimicrobial, antifungal, and antimalarial activities, indicating the broad potential of imidazole sulfonamides in drug development (Bhatt et al., 2016).
Novel Synthetic Approaches and Characterization
- Innovative synthetic methods have been developed for the synthesis of imidazole sulfonamides, including one-pot processes and solvent-free conditions. These approaches highlight the efficiency and environmental benefits of modern synthetic chemistry techniques (Yu et al., 2015).
Wirkmechanismus
Target of Action
Imidazole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Imidazole compounds are known to interact with their targets through various mechanisms, potentially leading to changes in cellular processes .
Biochemical Pathways
Imidazole derivatives have been reported to possess various biological activities , suggesting that they may affect multiple pathways.
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities , which could suggest a variety of potential effects for this compound.
Biochemische Analyse
Biochemical Properties
2-Chloro-1-methyl-1H-imidazole-5-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with sulfonamide-sensitive enzymes, potentially inhibiting their activity. The nature of these interactions often involves the binding of the sulfonamide group to the active site of the enzyme, thereby blocking substrate access and inhibiting enzyme function .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain kinases and phosphatases, which are crucial for cell signaling. Additionally, this compound can affect the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the sulfonamide group to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, depending on the context. For instance, the compound may inhibit enzyme activity by blocking the active site or alter receptor function by binding to regulatory sites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained alterations in cellular processes, which may be reversible upon removal of the compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as cellular damage or organ dysfunction .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound may inhibit enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations. These interactions can have downstream effects on overall cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can influence its activity and efficacy, as certain cellular locations may be more conducive to its biochemical interactions .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect metabolic processes. The precise localization of this compound can determine its specific biochemical effects .
Eigenschaften
IUPAC Name |
2-chloro-3-methylimidazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3O2S/c1-8-3(11(6,9)10)2-7-4(8)5/h2H,1H3,(H2,6,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKDVNMXBYAUET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1Cl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



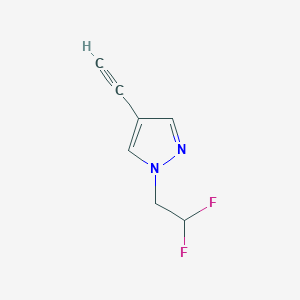
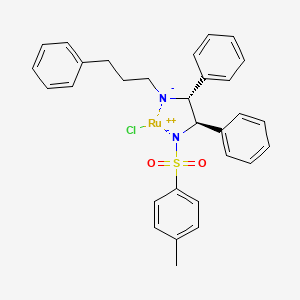

![3-Amino-N-[2-(1H-imidazol-4-yl)ethyl]propanamide ditrifluoroacetate](/img/structure/B1435764.png)
